molecular formula C15H18N2O2S B11363287 2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11363287
M. Wt: 290.4 g/mol
InChI Key: SNDKNNXSKYVPOI-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a phenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-methyl-1,3-thiazole-4-methanamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy group and thiazole ring are believed to play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to the combination of its phenoxy group, thiazole ring, and acetamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C15H18N2O2S/c1-10-5-4-6-11(2)15(10)19-8-14(18)16-7-13-9-20-12(3)17-13/h4-6,9H,7-8H2,1-3H3,(H,16,18)

InChI Key

SNDKNNXSKYVPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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